3-Methyl-3-penten-1-ol

Fragrance Chemistry Olfactory Evaluation Flavor and Fragrance

3-Methyl-3-penten-1-ol (CAS 1708-99-2) is a C6 primary homoallylic alcohol with the molecular formula C6H12O and a molecular weight of 100.16 g/mol. It is a colorless liquid at ambient temperature, characterized by a powerful, fruity-green, leafy odor profile with distinct Geranium-green tonalities.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 1708-99-2
Cat. No. B155299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-penten-1-ol
CAS1708-99-2
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC=C(C)CCO
InChIInChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,7H,4-5H2,1-2H3
InChIKeySZPKMIRLEAFMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-penten-1-ol (CAS 1708-99-2) – Chemical Identity and Baseline Procurement Profile


3-Methyl-3-penten-1-ol (CAS 1708-99-2) is a C6 primary homoallylic alcohol with the molecular formula C6H12O and a molecular weight of 100.16 g/mol . It is a colorless liquid at ambient temperature, characterized by a powerful, fruity-green, leafy odor profile with distinct Geranium-green tonalities . This compound functions primarily as a specialty fragrance ingredient and as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals .

3-Methyl-3-penten-1-ol Procurement: Why Generic 'Green Note' Substitutes Fail in Olfactory and Synthetic Applications


Substitution among C6 unsaturated alcohols is not trivial; their structural isomers exhibit profound differences in olfactory character and synthetic reactivity. While compounds like cis-3-hexen-1-ol (leaf alcohol) deliver a sharp, fresh-cut grass green note, 3-methyl-3-penten-1-ol provides a more complex earthy-green, geranium-leaf profile that cannot be replicated by simple isomer substitution . Furthermore, its unique homoallylic structure dictates distinct reaction pathways and regioselectivity in synthetic transformations compared to its allylic isomers or saturated analogs [1]. Procuring a generic 'green alcohol' without verifying the specific isomeric identity (3-methyl-3-penten-1-ol vs. 3-methyl-1-penten-3-ol or 3-methyl-1-pentanol) therefore leads to predictable failures in both sensory performance and chemical yield.

3-Methyl-3-penten-1-ol Technical Differentiation: Quantitative Evidence for Sourcing Decisions


3-Methyl-3-penten-1-ol Odor Profile vs. cis-3-Hexen-1-ol: Direct Comparative Olfactory Data

In perfume composition evaluation, 3-methyl-3-penten-1-ol is described as having a 'powerful, fruity-green, leafy, Geranium-green type odor' . Direct comparison with the industry-standard 'green note' compound, cis-3-hexen-1-ol (leaf alcohol), reveals a critical distinction: 3-methyl-3-penten-1-ol fails to deliver the same 'natural tonalities' as 2-hexenol or 3-hexenol, providing instead a more 'earthy-green' character . This positions it not as a direct replacement for leaf alcohol, but as a distinct ingredient for creating a specific, complex geranium-leaf accord where a simple grassy note is insufficient.

Fragrance Chemistry Olfactory Evaluation Flavor and Fragrance

3-Methyl-3-penten-1-ol (Homoallylic) vs. 3-Methyl-1-penten-3-ol (Allylic): Differentiation in Synthetic Utility and Stability

3-Methyl-3-penten-1-ol is a primary homoallylic alcohol, while its isomer 3-methyl-1-penten-3-ol is a tertiary allylic alcohol . This fundamental structural difference dictates their synthetic utility. The primary alcohol group of 3-methyl-3-penten-1-ol is more readily functionalized via nucleophilic substitution or oxidation to an aldehyde compared to the sterically hindered tertiary alcohol of 3-methyl-1-penten-3-ol. Furthermore, primary alcohols generally exhibit superior oxidative stability over tertiary alcohols under standard laboratory storage conditions, reducing the risk of peroxide formation and decomposition, which is a critical procurement consideration for long-term research use.

Organic Synthesis Building Block Chemical Stability

3-Methyl-3-penten-1-ol (Unsaturated) vs. 3-Methyl-1-pentanol (Saturated): Divergent Application in Odor and Synthesis

The saturated analog 3-methyl-1-pentanol is also a fragrance ingredient with an 'earthy green odor' used in shampoos, cosmetics, and household cleaners . However, the presence of the double bond in 3-methyl-3-penten-1-ol imparts a distinct 'fruity-green' character and enables a different set of chemical reactions, such as epoxidation or hydroboration, which are impossible with the saturated counterpart. The unsaturated bond is a key functional handle for building molecular complexity in pharmaceutical intermediate synthesis, a utility not shared by its saturated analog .

Fragrance Flavor Synthetic Intermediate

3-Methyl-3-penten-1-ol Application Scenarios: Where This Compound Provides Measurable Advantage


High-Fidelity Geranium and Complex Floral Fragrance Formulation

Perfumers seeking to create an authentic geranium-leaf or complex earthy-green floral accord should specifically source 3-methyl-3-penten-1-ol. Its distinctive 'earthy-green, Geranium-green' profile, which is documented to lack the 'natural tonalities' of simpler green notes like cis-3-hexen-1-ol , provides a unique texture that cannot be achieved by substituting with leaf alcohol. This compound is a critical tool for fine fragrance creation where a generic 'green' note is insufficient.

Synthesis of Pharmaceutical Intermediates Requiring a Primary Homoallylic Alcohol Scaffold

In medicinal chemistry, 3-methyl-3-penten-1-ol serves as a key building block for synthesizing active pharmaceutical ingredients (APIs) . Researchers should procure this specific isomer to exploit the reactivity of its primary alcohol for selective functionalization and the presence of the homoallylic double bond for further elaboration, such as in cross-coupling or cyclization reactions . Substituting with a tertiary or saturated analog would preclude these essential synthetic pathways.

Creation of Fruity-Green Flavor and Fragrance Esters

The compound is a direct precursor to various esters, such as 3-methyl-3-penten-1-yl propanoate, known for its 'pleasant fruity odor' . For flavorists and fragrance chemists aiming to synthesize novel fruity esters, procuring the high-purity primary alcohol 3-methyl-3-penten-1-ol is essential. Its homoallylic structure imparts a different olfactory character to its esters compared to those derived from allylic or saturated alcohols, enabling the creation of unique flavor profiles for food and consumer goods applications.

Technical Documentation Hub

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